3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c24-15-8-10-16(11-9-15)28-22(30)21-20(17-6-2-3-7-18(17)25-21)26-23(28)31-14-19(29)27-12-4-1-5-13-27/h2-3,6-11,25H,1,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXIWEFMBMOEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a synthetic derivative that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrimidoindole backbone with a chlorophenyl group and a piperidine moiety. Its structural complexity suggests potential interactions with various biological targets. The presence of sulfur and carbonyl functionalities may enhance its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound possesses significant antibacterial , enzyme inhibitory , and anticancer activities. Below are detailed findings from various studies:
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit moderate to strong antibacterial effects against several strains, including:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
For instance, one study reported that compounds with similar structures showed IC50 values indicating effective inhibition against these pathogens . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmitter regulation.
- Urease : Associated with the treatment of urinary infections.
In vitro assays revealed that certain derivatives exhibited strong inhibitory activity against AChE, with IC50 values as low as . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Preliminary studies indicate that the compound may also possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been observed, although further research is necessary to elucidate the exact mechanisms involved.
The biological activity of the compound can be attributed to several mechanisms:
- Binding Affinity : The piperidine and chlorophenyl groups likely enhance binding to target proteins or enzymes.
- Reactive Sulfur Species : The sulfanyl group may contribute to redox reactions that affect cellular signaling pathways.
- Structural Interactions : Docking studies suggest favorable interactions with amino acids in target proteins, enhancing pharmacological efficacy .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating derivatives of this compound:
| Study | Activity Evaluated | Key Findings |
|---|---|---|
| Sanchez-Sancho et al. (1998) | Antibacterial | Moderate to strong activity against multiple bacterial strains. |
| Nithiya et al. (2011) | Enzyme Inhibition | Strong AChE inhibitors with low IC50 values indicating high potency. |
| Aziz-ur-Rehman et al. (2011) | Pharmacological Potential | Compounds showed various therapeutic potentials including hypoglycemic and diuretic actions. |
Comparison with Similar Compounds
Variations in Aryl Substituents
Insights :
Heterocyclic Amine Modifications
Insights :
Core Modifications and Functional Additions
Insights :
- Functional additions (e.g., carboxylate) can modulate physicochemical properties but may introduce synthetic challenges .
Physicochemical and Computational Data
| Property | Target Compound | 4-Methoxyphenyl Analog | Pyrrolidin-1-yl Analog |
|---|---|---|---|
| Molecular Weight | ~448.5 | 448.5 | 462.5 (estimated) |
| XLogP3 | ~4.2 | 4.2 | 3.8 (estimated) |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| Rotatable Bonds | 5 | 5 | 6 |
| Topological Polar SA | 103 Ų | 103 Ų | 105 Ų (estimated) |
Key Observations :
- Chlorophenyl and methoxyphenyl analogs share similar LogP values, suggesting comparable lipophilicity.
Q & A
Q. Basic
- Solubility : Sparingly soluble in water; highly soluble in DMSO (>50 mg/mL) and dichloromethane .
- Stability : Stable at room temperature for >6 months if stored desiccated. Degrades in acidic/basic conditions (pH <3 or >11) .
What computational methods predict its pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME assess logP (~4.2), topological polar surface area (103 Ų), and blood-brain barrier permeability (low) .
- Bioavailability : Moderate oral bioavailability (30–50%) predicted due to high molecular weight (448.5 g/mol) and rotatable bonds (5) .
How can contradictions in reported biological activity data be resolved?
Q. Advanced
- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- Substituent analysis : Evaluate analogs (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to isolate substituent effects on activity .
- Dose-response studies : IC50/EC50 curves clarify potency discrepancies across studies .
What spectroscopic techniques confirm structural integrity post-synthesis?
Q. Basic
- 1H/13C NMR : Assign all protons and carbons, focusing on the sulfanyl (δ 3.8–4.2 ppm) and piperidinyl groups .
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
What structure-activity relationships (SAR) are critical for its biological activity?
Advanced
Key SAR findings:
- 4-Chlorophenyl group : Enhances lipophilicity and target binding compared to methoxy or methyl analogs .
- Piperidinyl substitution : Bulkier groups (e.g., benzyl) reduce solubility but improve receptor selectivity .
- Sulfanyl bridge : Replacing sulfur with oxygen decreases metabolic stability .
How can analogs be designed to improve therapeutic potential?
Q. Advanced
- Functional group substitution : Introduce electron-withdrawing groups (e.g., CF3) to enhance target affinity .
- Prodrug strategies : Esterify the carbonyl group to improve oral absorption .
- Heterocycle replacement : Replace pyrimidine with triazine to modulate kinase inhibition profiles .
Notes
- Data reliability : PubChem, peer-reviewed journals, and computational studies were prioritized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
